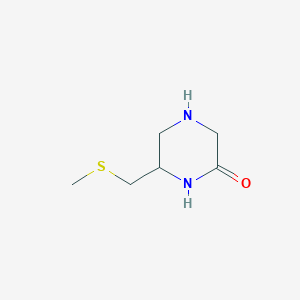
6-((Methylthio)methyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((Methylthio)methyl)piperazin-2-one is a chemical compound that belongs to the class of piperazinones Piperazinones are heterocyclic compounds containing a piperazine ring with a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Methylthio)methyl)piperazin-2-one can be achieved through several methods. One common approach involves the reaction of piperazine with methylthiomethyl chloride under basic conditions. The reaction typically takes place in a solvent such as dichloromethane or chloroform at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-((Methylthio)methyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Functionalized piperazinones with different substituents
科学的研究の応用
6-((Methylthio)methyl)piperazin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-((Methylthio)methyl)piperazin-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Piperazin-2-one: A simpler analog without the methylthio group.
6-Methyl-piperazin-2-one: A similar compound with a methyl group instead of a methylthio group.
Morpholin-2-one: A related compound with an oxygen atom in the ring instead of a sulfur atom.
Uniqueness
6-((Methylthio)methyl)piperazin-2-one is unique due to the presence of the methylthio group, which can impart different chemical and biological properties compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C6H12N2OS |
|---|---|
分子量 |
160.24 g/mol |
IUPAC名 |
6-(methylsulfanylmethyl)piperazin-2-one |
InChI |
InChI=1S/C6H12N2OS/c1-10-4-5-2-7-3-6(9)8-5/h5,7H,2-4H2,1H3,(H,8,9) |
InChIキー |
ONNACKCJINLFTE-UHFFFAOYSA-N |
正規SMILES |
CSCC1CNCC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


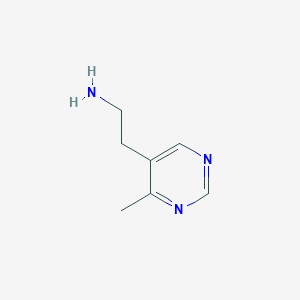
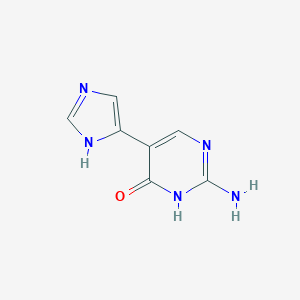
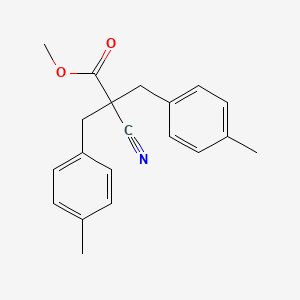

![6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13102933.png)
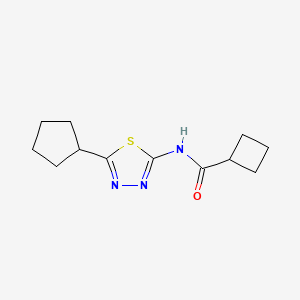
![(2R,3S,5S)-5-(4-Amino-7H-imidazo[4,5-d][1,2,3]triazin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B13102957.png)
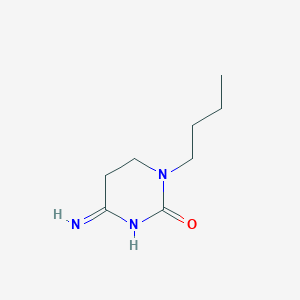

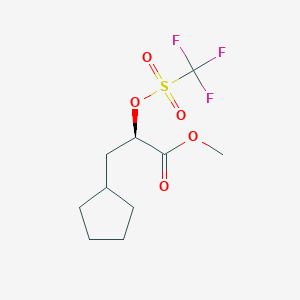
![10-Chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13102997.png)
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-[4-(5-methyl-2-oxo-1,3-dioxol-4-yl)-5-oxo-1,2,4-oxadiazol-3-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13103003.png)


